molecular formula C14H7BrF2N2O B6224877 2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 2768332-31-4

2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

Katalognummer B6224877
CAS-Nummer: 2768332-31-4
Molekulargewicht: 337.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (also known as BFIPC) is a novel compound that has recently been investigated for its potential applications in scientific research. It is a heterocyclic aldehyde, containing a five-membered ring with three nitrogen and two carbon atoms. BFIPC has been used in a variety of studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Wirkmechanismus

The mechanism of action of BFIPC is not yet fully understood. However, it is believed to interact with the active sites of the enzymes acetylcholinesterase, cyclooxygenase, and cytochrome P450, thereby inhibiting their activity. In addition, BFIPC has been shown to bind to the active sites of these enzymes, suggesting that it may also act as an allosteric modulator.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFIPC have not yet been extensively studied. However, it has been shown to inhibit the activity of acetylcholinesterase, cyclooxygenase, and cytochrome P450. In addition, it has been shown to modulate the activity of these enzymes, suggesting that it may have potential therapeutic applications.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using BFIPC in laboratory experiments is its relatively low cost and ease of synthesis. In addition, it is relatively stable and has a wide range of potential applications. However, there are some limitations to using BFIPC in laboratory experiments. It is not water soluble, and its mechanism of action is not yet fully understood, which may limit its potential applications.

Zukünftige Richtungen

There are a number of potential future directions for research on BFIPC. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential interactions with other compounds. Additionally, further research is needed to determine the optimal conditions for its synthesis, as well as its potential toxicity. Finally, further research is needed to determine the potential pharmacokinetic and pharmacodynamic properties of BFIPC.

Synthesemethoden

BFIPC can be synthesized using a two-step method. The first step involves reacting 3-bromo-5-fluorophenyl bromide with 6-fluoroimidazo[1,2-a]pyridine in the presence of a base, such as triethylamine, to form the intermediate 6-fluoroimidazo[1,2-a]pyridine-3-bromo-5-fluorophenyl bromide. The second step involves oxidizing the intermediate with a suitable oxidizing agent, such as sodium hypochlorite, to form BFIPC.

Wissenschaftliche Forschungsanwendungen

BFIPC has been used in a variety of scientific research studies. It has been investigated for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, BFIPC has been used in studies related to its ability to modulate the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Finally, BFIPC has been used in studies related to its ability to modulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde' involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the introduction of the aldehyde group and the bromo and fluoro substituents.", "Starting Materials": [ "2-aminopyridine", "2-fluorobenzaldehyde", "3-bromo-5-fluoroaniline", "acetic acid", "sodium acetate", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium carbonate", "chloroform", "ethanol", "water" ], "Reaction": [ "Step 1: Diazotization of 2-aminopyridine with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 2: Coupling of the diazonium salt with 2-fluorobenzaldehyde in the presence of sodium acetate and acetic acid to form the imidazo[1,2-a]pyridine ring system.", "Step 3: Bromination of the imidazo[1,2-a]pyridine ring system with bromine in chloroform to introduce the bromo substituent.", "Step 4: Fluorination of 3-bromo-5-fluoroaniline with sodium hydroxide and sodium carbonate to form 3-fluoro-5-bromoaniline.", "Step 5: Coupling of 3-fluoro-5-bromoaniline with the imidazo[1,2-a]pyridine ring system in the presence of acetic acid to form the final compound, 2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde." ] }

CAS-Nummer

2768332-31-4

Produktname

2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

Molekularformel

C14H7BrF2N2O

Molekulargewicht

337.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.